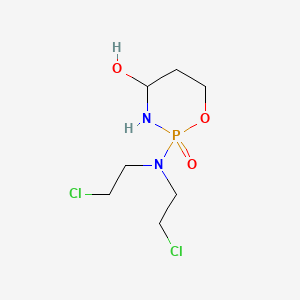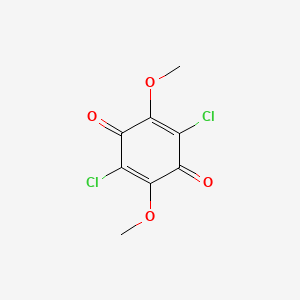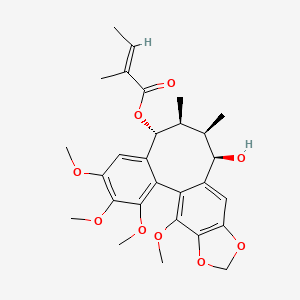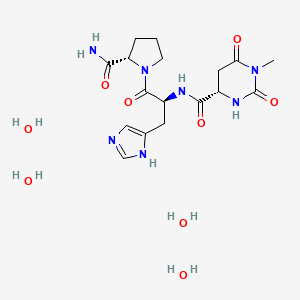
4-Hydroxycyclophosphamide
Overview
Description
4-Hydroxycyclophosphamide is a significant compound in the class of oxazaphosphorine compounds. It is the main active metabolite of cyclophosphamide and mafosfamide, which are widely used in chemotherapy . This compound is formed through the metabolic activation of cyclophosphamide by cytochrome P450 enzymes in the liver . It plays a crucial role in the therapeutic effects of cyclophosphamide, particularly in its anticancer and immunosuppressive properties.
Mechanism of Action
Target of Action
4-Hydroxycyclophosphamide (4-OH-CPA) is a metabolite of the prodrug cyclophosphamide . The primary targets of 4-OH-CPA are DNA molecules within cells . It acts by alkylating DNA, which disrupts the DNA structure and inhibits DNA replication .
Mode of Action
4-OH-CPA is converted into aldophosphamide (ALDO), which is the pharmacologically active metabolite . ALDO then undergoes a transformation to form phosphoramide mustard, the compound that alkylates DNA . This alkylation leads to DNA cross-linking, which inhibits DNA replication and transcription, ultimately leading to cell death .
Biochemical Pathways
The conversion of cyclophosphamide to 4-OH-CPA, and subsequently to ALDO, is part of the drug’s metabolic activation pathway . This pathway involves the action of cytochrome P450 enzymes in the liver . The formation of phosphoramide mustard from ALDO is a non-enzymatic process .
Pharmacokinetics
The pharmacokinetics of 4-OH-CPA involves its formation from cyclophosphamide, its conversion to ALDO, and the subsequent formation of phosphoramide mustard . The total clearance of cyclophosphamide is 13.3 l/h, and the central volume of distribution is 59.8 l . The metabolite elimination rate constant is 4.3 h^-1 .
Result of Action
The primary result of 4-OH-CPA action is the induction of apoptosis, or programmed cell death . This is due to the DNA damage caused by the alkylating action of phosphoramide mustard . The cytotoxicity of 4-OH-CPA is significantly higher than that of cyclophosphamide .
Action Environment
The action of 4-OH-CPA can be influenced by various environmental factors. For instance, the balance between metabolic activation and inactivation of cyclophosphamide can be affected by factors such as autoinduction, dose escalation, and drug-drug interactions . Additionally, individual differences in the expression and activity of the enzymes involved in cyclophosphamide metabolism can also influence the action of 4-OH-CPA .
Biochemical Analysis
Biochemical Properties
4-Hydroxycyclophosphamide is formed through the metabolic activation of cyclophosphamide by cytochrome P450 enzymes, primarily in the liver . This compound is in equilibrium with its tautomer, aldophosphamide, which can further decompose into phosphoramide mustard and acrolein . Phosphoramide mustard is the active cytotoxic agent that alkylates DNA, leading to cell death, while acrolein is a toxic byproduct contributing to the compound’s side effects . Enzymes such as aldehyde dehydrogenase (ALDH) detoxify aldophosphamide into inactive carboxycyclophosphamide .
Cellular Effects
This compound exerts significant effects on various cell types, particularly cancer cells. It influences cell function by inducing DNA cross-linking, which inhibits DNA replication and transcription, ultimately leading to apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to cause a metabolic shift in cardiac cells, affecting ATP levels and antioxidant defenses .
Molecular Mechanism
At the molecular level, this compound acts by forming DNA adducts through its active metabolite, phosphoramide mustard . This interaction results in DNA cross-linking, which disrupts DNA replication and transcription, triggering cell cycle arrest and apoptosis . Additionally, the compound’s toxic byproduct, acrolein, can cause oxidative stress and damage cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively unstable and can degrade into its active and toxic metabolites . Long-term exposure to this compound in vitro and in vivo studies has shown sustained cytotoxic effects, particularly in rapidly dividing cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively induces cytotoxicity in cancer cells, while higher doses can lead to severe toxicities, including cardiotoxicity and immunosuppression . Threshold effects have been observed, where low doses may not produce significant therapeutic effects, while high doses increase the risk of adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily formed by the hydroxylation of cyclophosphamide by cytochrome P450 enzymes, including CYP2B6, CYP2C9, and CYP3A4 . The compound can be further metabolized into phosphoramide mustard and acrolein, which are responsible for its cytotoxic and toxic effects, respectively .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can readily diffuse into cells, where it is converted into its active and toxic metabolites . Transporters and binding proteins may also play a role in its localization and accumulation within specific tissues .
Subcellular Localization
This compound and its metabolites exhibit distinct subcellular localization. The compound and its active metabolite, phosphoramide mustard, primarily localize in the nucleus, where they exert their cytotoxic effects by interacting with DNA . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxycyclophosphamide is synthesized from cyclophosphamide through enzymatic hydroxylation. The process involves the use of cytochrome P450 enzymes, which convert cyclophosphamide into this compound . This reaction typically occurs in the liver and involves the addition of a hydroxyl group to the cyclophosphamide molecule.
Industrial Production Methods: Industrial production of this compound involves the use of biocatalysts such as unspecific peroxygenases from fungi like Marasmius rotula. These enzymes can efficiently hydroxylate cyclophosphamide to produce this compound with high yield and purity . The reaction conditions include the use of sodium acetate buffer and continuous supply of hydrogen peroxide .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxycyclophosphamide undergoes several chemical reactions, including:
Oxidation: It can be further oxidized to form 4-ketocyclophosphamide.
Tautomerization: It partially tautomerizes into aldophosphamide.
Hydrolysis: It is hydrolyzed by cellular enzymes to form phosphoramide mustard and acrolein.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the presence of peroxygenases.
Tautomerization and Hydrolysis: These reactions occur spontaneously under physiological conditions and are facilitated by cellular enzymes.
Major Products:
Scientific Research Applications
4-Hydroxycyclophosphamide has several scientific research applications:
Comparison with Similar Compounds
Cyclophosphamide: The parent compound that is metabolized into 4-Hydroxycyclophosphamide.
Mafosfamide: Another oxazaphosphorine compound that is metabolized into this compound.
Ifosfamide: A structural analog of cyclophosphamide with similar metabolic pathways.
Uniqueness: this compound is unique due to its role as the primary active metabolite of cyclophosphamide and mafosfamide. Its ability to form DNA cross-links and induce apoptosis makes it a potent anticancer agent . Additionally, its production through enzymatic hydroxylation offers a high-yield and efficient method for generating this important compound .
Properties
IUPAC Name |
2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANONBLIHMVXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(NC1O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960669 | |
| Record name | 2-[Bis(2-chloroethyl)amino]-4-hydroxy-1,3,2lambda~5~-oxazaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40277-05-2 | |
| Record name | 4-Hydroxycyclophosphamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40277-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxycyclophosphamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040277052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40277-05-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[Bis(2-chloroethyl)amino]-4-hydroxy-1,3,2lambda~5~-oxazaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYCYCLOPHOSPHAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XBF4E50HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxycyclophosphamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013856 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1210220.png)
![5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione](/img/structure/B1210221.png)

![9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1210227.png)



![1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone](/img/structure/B1210232.png)

